4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

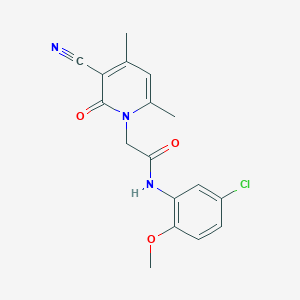

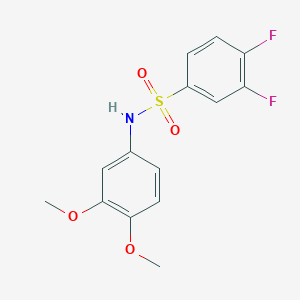

4-Chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a chemical compound with the linear formula C16H12ClN3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is represented by the linear formula C16H12ClN3S . The compound has a molecular weight of 313.811 .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

4-Chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone serves as a versatile building block in organic synthesis. Researchers use it to create novel compounds with potential biological activities. Its thiazole moiety and hydrazone functionality make it an attractive scaffold for designing new drugs. Scientists explore its derivatives for antitumor, antimicrobial, and anti-inflammatory properties .

Antimicrobial Agents

The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Researchers investigate its derivatives as potential antibiotics or antifungal agents. The thiazole ring contributes to this activity by disrupting microbial cell membranes or interfering with essential metabolic pathways .

Plant Growth Regulators

Interestingly, 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to promote plant growth. Specifically, it enhances rapeseed growth and increases seed yield and oil content. This property makes it relevant in agriculture and crop science .

Coordination Chemistry and Metal Complexes

The hydrazone functionality allows 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone to form stable complexes with transition metals. These metal complexes have applications in catalysis, luminescence, and materials science. Researchers explore their properties and potential uses .

Photophysical Properties and Fluorescent Probes

Scientists study the photophysical behavior of this compound and its derivatives. Some derivatives exhibit fluorescence, making them useful as fluorescent probes for biological imaging. These probes can selectively detect specific molecules or cellular structures in living organisms .

Analytical Chemistry

Researchers employ 4-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in analytical methods. Its ability to form colored complexes with various analytes allows for sensitive detection and quantification. These applications extend to spectrophotometry, chromatography, and sensor development .

作用機序

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that 4-chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile , which may suggest a potential pathway for its interaction with biological targets.

Result of Action

Some thiazole derivatives have been reported to exhibit antifungal activities , suggesting that this compound may have similar effects.

特性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYELGBAMTOTP-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5400124.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5400142.png)

![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)

![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)

![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)

![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)

![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)

![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)